ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyrans are known for their diverse biological activities and are commonly found in natural products such as alkaloids, carbohydrates, and antibiotics
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves a multi-component reaction. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine . This reaction yields the desired pyran compound with high efficiency. Industrial production methods often utilize similar synthetic routes but may involve different catalysts or reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups, often using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of oxidative reactions by breaking the chains of oxidative processes and decomposing hydroperoxides . This dual action makes it a promising antioxidant for various applications.
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate can be compared with other similar compounds such as:
Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound has a similar pyran structure but with different substituents, leading to variations in its chemical and biological properties.
6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylic acid ethyl ester: Another pyran derivative with distinct functional groups, affecting its reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties.
Properties
CAS No. |
73035-27-5 |
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Molecular Formula |
C22H20N2O3 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-methylphenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O3/c1-3-26-22(25)19-18(15-11-9-14(2)10-12-15)17(13-23)21(24)27-20(19)16-7-5-4-6-8-16/h4-12,18H,3,24H2,1-2H3 |
InChI Key |
VPUYSAARIPPTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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